molecular formula C4H4N2 B1198779 Pyridazine CAS No. 289-80-5

Pyridazine

Cat. No. B1198779
CAS RN: 289-80-5
M. Wt: 80.09 g/mol
InChI Key: PBMFSQRYOILNGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyridazine and its derivatives can be synthesized through several methods, as highlighted in recent literature reviews. The most common approach involves the addition of hydrazine or its derivatives to a 1,4-disubstituted carbon chain. Another popular method is the cyclization of β-aroylpropionic acid derivatives with hydrazine derivatives, leading to a variety of pyridazine and pyridazinone derivatives with interesting biological activities, particularly related to the cardiovascular system (Jakhmola et al., 2016). These synthetic strategies have enabled the creation of a diverse range of pyridazine compounds, serving as building blocks for further chemical modification and drug discovery efforts.

Molecular Structure Analysis

The molecular structure of pyridazine plays a crucial role in its chemical behavior and biological activities. Being a π-electron deficient heteroaromatic compound, pyridazine exhibits unique properties such as a colorless liquid appearance at room temperature and a pyridine-like odor. Its molecular structure, characterized by the N-N unit, contributes to its higher boiling point (208°C) compared to benzene, indicating significant intermolecular association due to the polarizability of the N-N unit (Jakhmola et al., 2016).

Chemical Reactions and Properties

Pyridazine undergoes nucleophilic substitution with difficulty, but its conversion into 1-oxide allows for various substitution products to be prepared. The ability to form pyridazinium mono-cation with acids and undergo specific chemical reactions highlights its versatility in synthetic chemistry. The structural flexibility and reactivity of pyridazine derivatives make them valuable scaffolds in medicinal chemistry, enabling the exploration of novel therapeutic agents with diverse biological activities.

Physical Properties Analysis

Pyridazine's physical properties, such as its boiling point, melting point (-8°C), and basicity, are influenced by its molecular structure. The presence of nitrogen atoms contributes to its weak base character and its significant dipolar association in the liquid state. These properties affect its solubility, volatility, and interactions with other molecules, which are critical factors in the development of pyridazine-based compounds for various applications.

Chemical Properties Analysis

The chemical properties of pyridazine, including its reactivity with nucleophiles and electrophiles, its ability to participate in hydrogen bonding, and its acid-base behavior, are foundational to its applications in organic synthesis and drug design. The exploration of pyridazine's chemical properties has led to the development of novel compounds with potential applications in medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

  • Medicinal Chemistry and Pharmacology:

    • Pyridazine derivatives are potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, showing promise in drug development for conditions like Alzheimer's disease (Taslimi et al., 2019).
    • They are key structural features in many biologically active compounds with applications in cancer therapy. Pyridazines can inhibit protein kinases, an important target in tumor biology, demonstrating their potential as anticancer drugs (Jaballah et al., 2017).
    • Substituted pyridazinone, a derivative, has been explored for cardiovascular drugs and shows a range of pharmacological activities (Dubey & Bhosle, 2015).
    • Pyridazine N-Oxides have been used as precursors for metallocarbenes in the synthesis of anticancer agents (Kanchupalli et al., 2015).
  • Agriculture:

    • In the agriculture sector, pyridazine derivatives are used as insecticides, herbicides, and in other agrochemical applications. Their efficacy can vary based on the chemical structure and the introduction of different groups (Li, 2010).
  • Materials Science:

    • Pyridazine and its derivatives are used in the synthesis of various compounds with applications in materials science, such as in optoelectronics and sensors (Amăriucăi-Mantu et al., 2021).

Safety And Hazards

This product does not contain any hazardous materials with occupational exposure limits established by the region-specific regulatory bodies . Engineering measures are not required under normal use conditions .

Future Directions

The pyridazine structure is a popular pharmacophore which is found within a number of herbicides such as credazine, pyridafol, and pyridate . It is also found within the structure of several drugs such as cefozopran, cadralazine, minaprine, pipofezine, and hydralazine . This suggests that pyridazine is a promising drug-like scaffold .

properties

IUPAC Name

pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2/c1-2-4-6-5-3-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMFSQRYOILNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95109-07-2
Record name Polypyridazine
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URL https://commonchemistry.cas.org/detail?cas_rn=95109-07-2
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DSSTOX Substance ID

DTXSID7059777
Record name Pyridazine
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Molecular Weight

80.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Pyridazine

CAS RN

289-80-5
Record name Pyridazine
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Record name PYRIDAZINE
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Record name Pyridazine
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Synthesis routes and methods I

Procedure details

A THF solution (5 mL) of 3-methylfuran (Acros, 232 mg, 2.83 mmol) is cooled to −78° C. under N2 then treated with nBuLi (1.6 M in hexane, 1.8 mL, 2.9 mmol). After addition of the nBuLi, the solution is warmed to 0° C. for 15 minutes, then to room temperature for an additional 5 minutes. The reaction mixture is then cooled to −78° C. and treated with ZnCl2 (Aldrich, 0.5 M in THF, 5.8 mL, 2.9 mmol). The resulting mixture is warmed to room temperature and treated with 8-(1-ethyl-propyl)-3-iodo-2,6-dimethyl-imidazo[1,2-b]pyridazine (400 mg, 1.17 mmol) and PdCl2(dppf)-CH2Cl2 complex (Aldrich, 95 mg, 0.12 mmol). The mixture is heated to 60° C. for 4 hours, then poured into 1 N HCl (60 mL) and extracted with ethyl acetate (2×60 mL). The combined organic extracts are washed with aq. brine, dried over Na2SO4, filtered, and concentrated. The crude residue is purified by chromatography using hexane-ethyl acetate gradient (100% hexane to 20% ethyl acetate in hexane) to elute the title compound as an oil pyridazine (149 mg, 43% yield). ES-MS (m/z): calc'd for C18H23N3O: 297.2; found: 298.5 (M+H); 1H NMR (400 mHz, CDCl3): δ 7.59 (d, J=1.8 Hz, 1H), 6.71 (s, 1H), 6.47 (d, J=1.8 Hz, 1H), 3.36 (m, 1H), 2.55 (s, 3H), 2.50 (s, 3H), 2.10 (s, 3H), 1.92-1.79 (m, 4H), 0.90 (t, J=7.5 Hz, 6H).
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.8 mL
Type
catalyst
Reaction Step Five
Quantity
232 mg
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
43%

Synthesis routes and methods II

Procedure details

FIG. 2 depicts a schematic diagram 200 depicting the treatment of hydrazine waste to glutamine or a derivative thereof, in accordance with a preferred embodiment of the present invention. The hydrogenization of pyridazine using 5% Pd/C can provide glutamine in a 45% yield. Although this pyridazine is not easily biodegraded, the present inventors believe that glutamine can be utilized as a plant nutrient or that it is easily biodegradable. Glutamine can be specifically utilized as a source of energy and for nucleotide synthesis by all rapidly dividing cells. Thus, rather than acting as an environmental hazard, glutamine or a derivative can actually benefit plants exposed to it during a hydrazine remediation process, as described herein.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridazine
Reactant of Route 2
Reactant of Route 2
Pyridazine
Reactant of Route 3
Pyridazine
Reactant of Route 4
Pyridazine
Reactant of Route 5
Pyridazine
Reactant of Route 6
Pyridazine

Citations

For This Compound
45,700
Citations
M Asif, A Singh, AA Siddiqui - Medicinal Chemistry Research, 2012 - Springer
… The pyridazine moiety is an important structural feature of many biologically active … On the basis of the reported literature, we study here on pyridazine compounds to their different …
Number of citations: 65 link.springer.com
C Lamberth - Journal of Heterocyclic Chemistry, 2017 - Wiley Online Library
… pyridazine scaffold in crop protection chemistry. The main herbicidally, fungicidally, and insecticidally active pyridazine … partially and fully saturated pyridazine derivatives, are covered. …
Number of citations: 39 onlinelibrary.wiley.com
RM Butnariu, II Mangalagiu - Bioorganic & medicinal chemistry, 2009 - Elsevier
… Considering the pyridazine–acetophenone skeleton (1′) as the pharmacophoric group for the activity,1, 5 in this work we aimed to obtain new pyridazine derivatives with antimicrobial …
Number of citations: 132 www.sciencedirect.com
MH Elnagdi, NA Al-Awadi, IA Abdelhamid - Advances in Heterocyclic …, 2009 - Elsevier
Publisher Summary This chapter discusses recent developments in pyridazine and condensed pyridazine synthesis. Today, the pyridazine nucleus and its 3-oxo derivatives have been …
Number of citations: 38 www.sciencedirect.com
H Bel Abed, O Mammoliti, O Bande… - The Journal of …, 2013 - ACS Publications
… These pyridazine analogues were used for the development of a 20-member library of novel biheterocyclic compounds such as pyrazolo[4,3-c]pyridazine 25 and thieno[3,2-c]pyridazine …
Number of citations: 61 pubs.acs.org
RH Mizzoni, PE Spoerri - Journal of the American Chemical …, 1951 - ACS Publications
… to seek a less elaborate procedure which would give good yields of pyridazine. The process investigated, which employs the readily available maleic an- … Hydrogenolysis of …
Number of citations: 122 pubs.acs.org
S LINHOLTER, R ROSENQlRN… - ACTA CHEMICA …, 1963 - actachemscand.org
The oxidation of some 3-hydrazine substituted pyridazines in strong acidic solution with sodium hypohalite proceeds through a four electron change reaction, probably through the very …
Number of citations: 24 actachemscand.org
ZX He, YP Gong, X Zhang, LY Ma, W Zhao - European journal of medicinal …, 2021 - Elsevier
… There are several approved pyridazine-… pyridazine as a promising drug-like scaffold. The current review is intended to provide a comprehensive and updated overview of pyridazine …
Number of citations: 53 www.sciencedirect.com
D Mantu, MC Luca, C Moldoveanu, G Zbancioc… - European journal of …, 2010 - Elsevier
A series of eighteen novel compounds with pyridazine moiety were synthesized and their in vitro antituberculosis activities have been evaluated. A fast, general, and facile method for …
Number of citations: 83 www.sciencedirect.com
AN Owen, MA Zdanovskaia, BJ Esselman… - The Journal of …, 2021 - ACS Publications
… - 13 C]-isotopologue of pyridazine implied that the spectra of the [… Such an improved r e SE structure for pyridazine provides an … In the current investigation of the r e SE of pyridazine, we …
Number of citations: 13 pubs.acs.org

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